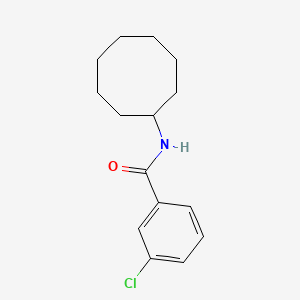

3-chloro-N-cyclooctylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-N-cyclooctylbenzamide (3-CNB) is an organic compound belonging to the class of benzamides. It is a white, crystalline solid with a molecular weight of 400.36 g/mol and a melting point of 168.5 °C. 3-CNB has a wide range of applications in the field of medicinal chemistry, including its use in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the production of polymers and as an intermediate in the synthesis of other compounds.

Applications De Recherche Scientifique

Photocatalytic Degradation of Propyzamide

- Application : Enhancing the rate of mineralization of propyzamide in environmental contexts using TiO2-loaded adsorbent supports.

- Findings : Adsorbent supports like zeolite, silica, and activated carbon increase the rate of mineralization and reduce the concentration of toxic intermediates in solution-phase (Torimoto et al., 1996).

Inhibitors of Poly(ADP-ribose) Synthesis

- Application : Studying the effects of 3-aminobenzamide on DNA repair processes.

- Findings : High concentrations of 3-aminobenzamide may produce toxic side effects, complicating its use in DNA repair studies (Cleaver et al., 1985).

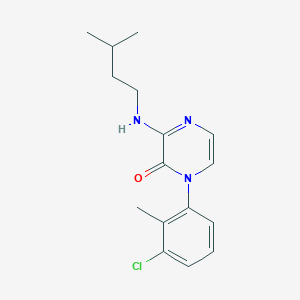

Synthesis of Quinazolin-4(3H)-ones

- Application : Developing environmentally friendly methods for chemical synthesis.

- Findings : Co-CNTs serve as a green reaction medium and catalyst for the cyclo-condensation of o-aminobenzamide with aldehydes, representing a sustainable and efficient synthesis method (Safari & Gandomi-Ravandi, 2013).

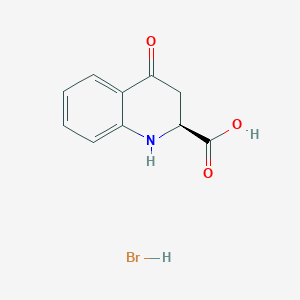

Molecular Structure Studies

- Application : Investigating the molecular structure of related compounds like N-3-hydroxyphenyl-4-methoxybenzamide.

- Findings : Intermolecular interactions, such as dimerization and crystal packing, significantly influence the molecular geometry and rotational conformation of aromatic rings (Karabulut et al., 2014).

Cyclization Reactions in Organic Chemistry

- Application : Exploring novel cyclization reactions for chemical synthesis.

- Findings : CuCl(2)/NCS facilitates a regioselective intramolecular cyclization/halogenation of N-alkoxy-o-alkynylbenzamides, offering new methods for synthesizing biaryl compounds (Jithunsa et al., 2011).

Propriétés

IUPAC Name |

3-chloro-N-cyclooctylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO/c16-13-8-6-7-12(11-13)15(18)17-14-9-4-2-1-3-5-10-14/h6-8,11,14H,1-5,9-10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQICCHSWTFUHFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324376 |

Source

|

| Record name | 3-chloro-N-cyclooctylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49649011 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

339018-59-6 |

Source

|

| Record name | 3-chloro-N-cyclooctylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2673983.png)

![N-(4-chloro-2-fluorophenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}acetamide](/img/structure/B2673992.png)

![N-(3-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2673999.png)

![N-{2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]ethyl}prop-2-enamide](/img/structure/B2674002.png)